molecular formula C15H16BrNO3S B4182036 4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide

4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide

Cat. No. B4182036
M. Wt: 370.3 g/mol
InChI Key: HJFJLQUQCSDPHK-UHFFFAOYSA-N
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Description

4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide is a synthetic compound that belongs to the amphetamine class of drugs. It is commonly referred to as 2C-B or Nexus and is known for its psychedelic effects. This compound was first synthesized in 1974 by Alexander Shulgin, a renowned American chemist and pharmacologist. Since then, it has gained popularity in the scientific community due to its potential applications in research.

Mechanism of Action

The exact mechanism of action of 4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide is not fully understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in mediating the effects of serotonin on the brain and is also the target of other hallucinogenic compounds such as LSD and psilocybin.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide are not well studied. However, it is known to produce psychedelic effects such as altered perception, hallucinations, and changes in mood and thought. It has also been reported to cause mild to moderate physical effects such as increased heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for studying the serotonin system and the effects of hallucinogens on the brain. However, one limitation is its potential for abuse and the lack of information on its long-term effects on the brain and behavior.

Future Directions

There are several future directions for research on 4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide. One area of interest is its potential as a therapeutic agent for psychiatric disorders such as depression and anxiety. Another area of interest is its potential as a tool for studying the neural basis of consciousness and altered states of consciousness. Finally, further research is needed to better understand the long-term effects of this compound on the brain and behavior.

Scientific Research Applications

4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]-2-thiophenecarboxamide has potential applications in scientific research. It has been used as a tool to study the serotonin system in the brain, which is involved in regulating mood, anxiety, and other physiological functions. This compound has also been used to study the effects of hallucinogens on the brain and behavior.

properties

IUPAC Name

4-bromo-N-[1-(2,5-dimethoxyphenyl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO3S/c1-9(17-15(18)14-6-10(16)8-21-14)12-7-11(19-2)4-5-13(12)20-3/h4-9H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFJLQUQCSDPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)OC)OC)NC(=O)C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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